molecular formula C12H3Br5O B12880997 1,2,3,4,6-Pentabromo-dibenzofuran CAS No. 617707-93-4

1,2,3,4,6-Pentabromo-dibenzofuran

Cat. No.: B12880997
CAS No.: 617707-93-4
M. Wt: 562.7 g/mol
InChI Key: AGYXAGPQZZYAJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Pentabromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,6-Pentabromo-dibenzofuran has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying brominated aromatic compounds.

    Biology: Investigated for its potential toxicological effects on living organisms and its environmental persistence.

    Medicine: Studied for its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.

    Industry: Used in the production of flame retardants and other brominated industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate transcriptional pathways that lead to the expression of various genes involved in xenobiotic metabolism and detoxification. This interaction can result in both beneficial and adverse effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

1,2,3,4,6-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.

Properties

CAS No.

617707-93-4

Molecular Formula

C12H3Br5O

Molecular Weight

562.7 g/mol

IUPAC Name

1,2,3,4,6-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H

InChI Key

AGYXAGPQZZYAJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br

Origin of Product

United States

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